

# The Versatility of Substituted Vinylphosphonic Acids: A Technical Guide to Their Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>(1-(Methylphenyl)vinyl)phosphonic acid</i>
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## Introduction: The Unique Chemistry of Vinylphosphonic Acids

Vinylphosphonic acids and their substituted derivatives represent a versatile class of organophosphorus compounds characterized by a vinyl group directly attached to a phosphonic acid moiety. This unique structural combination imparts a dual reactivity: the vinyl group allows for polymerization and copolymerization, while the phosphonic acid group provides strong chelating abilities, high polarity, and the capacity for robust adhesion to inorganic surfaces. These properties have led to their exploration and successful application in a wide array of fields, from materials science and medicine to industrial process chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of substituted vinylphosphonic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of this fascinating and highly functional class of molecules.

# I. Synthesis of Substituted Vinylphosphonic Acids: Building the Foundation

The synthetic routes to substituted vinylphosphonic acids are crucial for tailoring their properties to specific applications. The choice of substitution on the vinyl group can dramatically influence the resulting polymer's characteristics, such as its hydrophilicity, reactivity, and biocompatibility.

## Palladium-Catalyzed Heck Coupling for Aryl Substitution

One of the most powerful methods for introducing aryl substituents onto the vinylphosphonic acid backbone is the Palladium-catalyzed Heck coupling reaction. This method offers a direct and efficient pathway to synthesize (E)-styrylphosphonic acids, which are valuable precursors for functional polymers and surface modification agents.[1]

- Reactants: 4-bromobenzotrifluoride, vinylphosphonic acid, Pd(P(tBu)<sub>3</sub>)<sub>2</sub> (Palladium catalyst), and N-Cyclohexyl-N-methylcyclohexanamine (NCy<sub>2</sub>Me) as a base.
- Solvent: Anhydrous solvent (e.g., THF).[2]
- Procedure:
  - In a microwave vial, combine 4-bromobenzotrifluoride (1 mmol), vinylphosphonic acid (1.1 mmol), Pd(P(tBu)<sub>3</sub>)<sub>2</sub> (10 mol%), and NCy<sub>2</sub>Me (1.1 mmol) in 3 mL of anhydrous solvent.[2]
  - Seal the vial and place it in a microwave reactor.
  - Heat the reaction mixture to 130°C for 7 minutes with stirring.
  - After cooling, the reaction mixture is subjected to an acidic aqueous workup (e.g., 5% HCl) and extracted with an organic solvent like ethyl acetate.
  - The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.
  - Purification is typically achieved by column chromatography or recrystallization.

This protocol can be adapted for a variety of aryl halides to produce a library of styryl phosphonic acids with diverse functionalities.[1]

## II. Polymerization and Copolymerization: From Monomers to Functional Materials

The vinyl group of substituted vinylphosphonic acids allows for their polymerization into homopolymers and their copolymerization with a wide range of other monomers. This versatility enables the creation of materials with tailored properties for specific applications.

### Free Radical Polymerization of Vinylphosphonic Acid

Free radical polymerization is a common method for producing polyvinylphosphonic acid (PVPA).[3][4] However, it's important to note that this process can be complex, with evidence suggesting a cyclopolymerization mechanism involving the formation of vinylphosphonic acid anhydride as an intermediate.[4][5]

- Monomer: Vinylphosphonic acid (VPA)
- Initiator:  $\alpha,\alpha'$ -Azodiisobutyramidine dihydrochloride (AIBA) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AMP).[6][7]
- Solvent: Distilled water.
- Procedure:
  - In a Schlenk flask, dissolve VPA and the initiator (e.g., AIBA) in distilled water.[4]
  - Evacuate the flask and backfill with an inert gas (e.g., argon) to remove oxygen, which can inhibit the polymerization.[6]
  - Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring for a specified duration (e.g., 24 hours).[4][6]
  - To purify the resulting polymer (PVPA), dialyze it against deionized water to remove unreacted monomer and initiator fragments.[6]

- The purified PVPA can be isolated by freeze-drying.

## Copolymerization for Tailored Functionality

Copolymerization of vinylphosphonic acid with other monomers, such as acrylic acid (AA) or methacrylic acid, is a powerful strategy to fine-tune the properties of the resulting polymer.<sup>[8][9]</sup> For instance, incorporating acrylic acid can modify the polymer's charge density and calcium chelation ability, which is crucial for biomedical applications.<sup>[10]</sup>

- Monomers: Vinylphosphonic acid (VPA) and Acrylic acid (AA).
- Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH).
- Chain Transfer Agent: 1-octanethiol (to control molecular weight).
- Solvent: Deionized water.
- Procedure:
  - Dissolve VPA in deionized water in a reaction flask and heat to 90°C.
  - Prepare separate solutions of AA, AAPH, and 1-octanethiol in deionized water.
  - Add these solutions to the reaction flask in equal portions every 30 minutes over a period of 6 hours.
  - After the final addition, continue the reaction for another 18 hours.
  - Purify the resulting copolymer by dialysis against deionized water for 24 hours.
  - Dry the purified polymer under vacuum at 55°C to obtain a white solid.

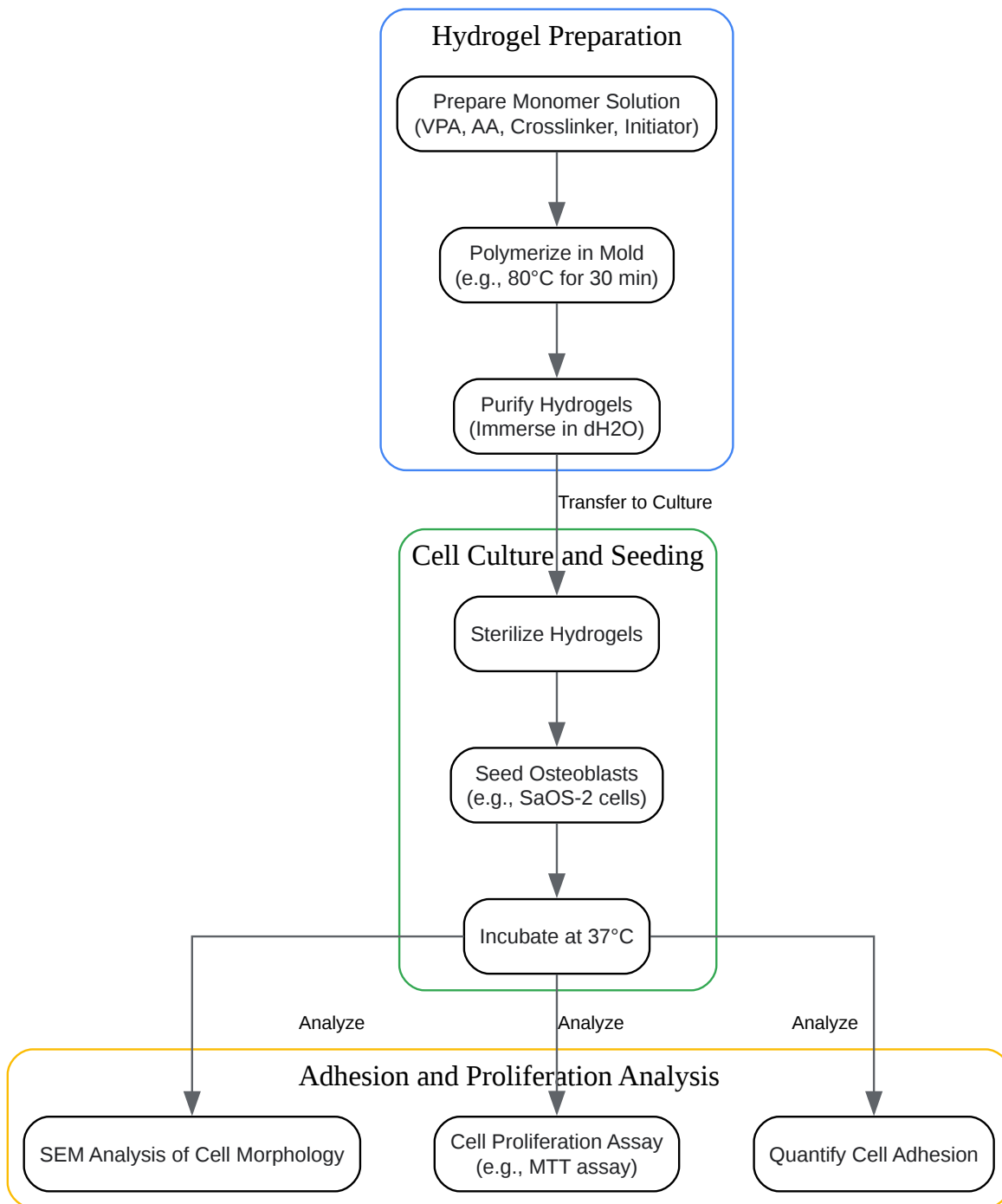
## III. Applications in Biomedical and Dental Fields

The unique ability of polyvinylphosphonic acid and its copolymers to interact with calcium ions and adhere to inorganic surfaces makes them highly valuable in biomedical and dental applications.

## Bone Tissue Engineering: Promoting Regeneration

Copolymers of vinylphosphonic acid and acrylic acid (PVPA-co-AA) have emerged as promising materials for bone tissue engineering scaffolds.<sup>[11]</sup> The phosphonic acid groups can chelate calcium ions, potentially mimicking the action of bisphosphonates to inhibit osteoclast activity and enhance bone mineralization.<sup>[11]</sup>

The following workflow outlines the key steps to assess the biocompatibility and cell-adhesive properties of these hydrogels.



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Caption: Workflow for evaluating osteoblast adhesion and proliferation on PVPA-co-AA hydrogels.

Studies have shown that increasing the VPA content in PVPA-co-AA hydrogels leads to higher porosity and swelling capacity, which in turn promotes better cell adhesion and proliferation.[11]

## Dental Adhesives and Cements: Forging a Strong Bond

The strong acidity and chelating ability of the phosphonic acid groups enable PVPA to form robust bonds with the calcium in hydroxyapatite, the primary mineral component of tooth enamel and dentin.[12] This makes PVPA an excellent component for dental cements and adhesives.

While specific data for PVPA-based cements is not always readily available in comparative tables, the general requirements and properties of bone cements provide a benchmark for their performance.

Property	Typical Range for PMMA Cements	Reference
Compressive Strength	> 70 MPa	[13]
Bending Strength	> 50 MPa	[13]
Bending Modulus	> 1.8 GPa	[13]

Poly(vinyl phosphonic acid) has been shown to form cements with various metal oxides, and its higher acidity compared to poly(acrylic acid) suggests the potential for stronger cement formations.[12]

- Components: A 50% by weight aqueous solution of poly(vinyl phosphonic acid) and an ion-leachable glass powder (e.g., fluoroaluminosilicate glass).[12][14]
- Procedure:
  - Dispense the PVPA solution and the glass powder onto a mixing pad or glass slab at a specific powder-to-liquid ratio (e.g., 3:1).[12]

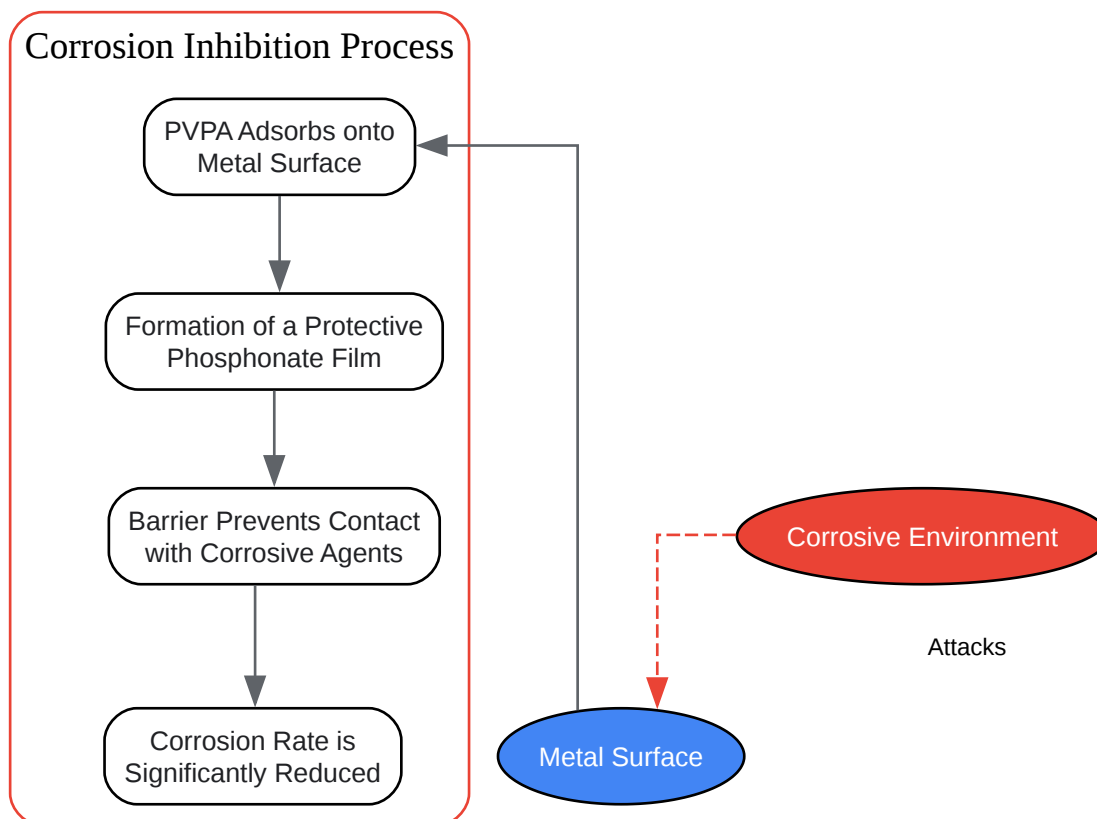
- Rapidly and thoroughly mix the components with a spatula until a homogeneous paste is formed.
- The cement is then applied to the desired dental surface. The setting reaction is typically vigorous, leading to a hard, dense mass in a short period.[12]

## IV. Industrial Applications: Corrosion Inhibition

The ability of phosphonic acids to form protective films on metal surfaces makes them effective corrosion inhibitors.[15][16] Vinylphosphonic acid and its polymers can adsorb onto metal surfaces, creating a barrier that prevents contact with corrosive agents.[17]

### Mechanism of Corrosion Inhibition

Vinylphosphonic acid acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[17] The phosphonic acid groups can bind to the metal surface in various ways (monodentate, bidentate, or tridentate), forming a stable, protective layer.[17]



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Caption: The process of corrosion inhibition by polyvinylphosphonic acid on a metal surface.

## Evaluating Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical techniques.

- Equipment: A potentiostat with a three-electrode cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum).[17][18]
- Electrolyte: A corrosive solution (e.g., 3% NaCl solution) with and without the vinylphosphonic acid inhibitor.[17]
- Procedure:
  - Immerse the three-electrode setup in the electrolyte.
  - Scan the potential of the working electrode over a defined range and measure the resulting current.
  - Plot the logarithm of the current density versus the potential to obtain Tafel plots.
  - Extrapolate the linear portions of the Tafel plots to the corrosion potential to determine the corrosion current density ( $i_{corr}$ ).
  - Calculate the inhibition efficiency (IE) using the following formula:  $IE (\%) = [(i_{corr\_uninhibited} - i_{corr\_inhibited}) / i_{corr\_uninhibited}] \times 100$

Inhibitor System	Metal	Corrosive Medium	Inhibition Efficiency (%)	Reference
Vinylphosphonic Acid (VPA)	Carbon Steel	3% NaCl (acidic)	~85%	[17]
N,N'-phosphonomethy Iglycine (PMG)	Carbon Steel	3% NaCl (acidic)	~91%	[17]

These results demonstrate the significant protective effect of vinylphosphonic acid against the corrosion of carbon steel.

## V. Other Emerging Applications

The unique properties of substituted vinylphosphonic acids continue to drive research into new and innovative applications.

- Drug Delivery: Hydrogels based on PVPA can be designed for the controlled release of therapeutic agents.[3]
- Fuel Cells: Polyvinylphosphonic acid is a key component in the development of proton exchange membranes for fuel cells due to its high proton conductivity.[4]
- Antiviral Agents: Copolymers of vinylphosphonic acid have shown promising activity against viruses such as the influenza virus.[7]

## Conclusion: A Future of Functional Materials

Substituted vinylphosphonic acids are a class of monomers with immense potential for the creation of advanced functional materials. Their unique combination of a polymerizable vinyl group and a highly functional phosphonic acid moiety allows for the design of polymers with tailored properties for a diverse range of applications. From enhancing the longevity of dental restorations and protecting metals from corrosion to enabling new advances in bone regeneration and drug delivery, the applications of these versatile compounds are continually expanding. As synthetic methods become more refined and our understanding of their structure-property relationships deepens, we can expect to see substituted vinylphosphonic acids play an increasingly important role in the development of next-generation materials and technologies.

## References

- Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. *Chemical Communications*. Retrieved from [[Link](#)]

- Bingöl, B. (2006). Synthesis and Characterization of Poly(vinylphosphonic acid) for Proton Exchange Membranes in Fuel Cells. CORE. Retrieved from [[Link](#)]
- Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide. OSTI.GOV. Retrieved from [[Link](#)]
- Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halides. ResearchGate. Retrieved from [[Link](#)]
- Lee, J. H., Lee, Y. K., & Lim, B. S. (2012). The Synthesis of Poly(vinylphosphonic Acid-Co-Methacrylic Acid) Microbeads by Suspension Polymerization and the Characterization of Their Indium Adsorption Properties. PubMed. Retrieved from [[Link](#)]
- Iliia, G. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Phosphorus-Based Polymers (pp. 51-67). Royal Society of Chemistry. Retrieved from [[Link](#)]
- Syundyukova, V. I., et al. (2022). New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu<sup>3+</sup> Complexes. Polymers (Basel). Retrieved from [[Link](#)]
- Sellinger, A., McNichols, B., & Koubek, J. (2017). Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halides. National Renewable Energy Laboratory Research Hub. Retrieved from [[Link](#)]
- Lee, J. H., Lee, Y. K., & Lim, B. S. (2012). The synthesis of poly(vinylphosphonic acid-co-methacrylic acid) microbeads by suspension polymerization and the characterization of their indium adsorption properties. ResearchGate. Retrieved from [[Link](#)]
- Wilson, A. D., & Ellis, J. (1994). Synthesis of poly(vinyl phosphonic acid). U.S. Patent No. 5,278,266. Washington, DC: U.S. Patent and Trademark Office.
- Popa, M. V., et al. (2020). Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids. Polymers (Basel). Retrieved from [[Link](#)]

- Syundyukova, V. I., et al. (2022). New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu 3+ Complexes. MDPI. Retrieved from [[Link](#)]
- Henkel, K. G. (1989). Process for the preparation of copolymers of vinylphosphonic acid and (meth)acrylic acid in aqueous solution and their use. Canadian Patent No. CA1258347A.
- Wilson, A. D., & Ellis, J. (1991). Poly(vinylphosphonic acid) glass ionomer cement. European Patent No. EP0431740B1.
- Xie, Y., et al. (2019). Effect of polyvinylphosphonic acid on resin-dentin bonds and the cytotoxicity of mouse dental papilla cell-23. The Journal of Prosthetic Dentistry. Retrieved from [[Link](#)]
- Syundyukova, V. I., et al. (2021). Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers. Pharmaceutical Chemistry Journal. Retrieved from [[Link](#)]
- Ilia, G., & Davidescu, C. M. (2009). Synthesis and polymerization of vinylphosphonic acid. ResearchGate. Retrieved from [[Link](#)]
- Ellis, J., & Wilson, A. D. (1995). Incorporation of crosslinking agents into poly(vinyl phosphonic acid) as a route to glass–polyalkenoate cements of improved compressive strength. Journal of Materials Chemistry. Retrieved from [[Link](#)]
- Dey, R. E., et al. (2018). Poly(vinylphosphonic acid-co-acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation. Journal of Biomedical Materials Research Part A. Retrieved from [[Link](#)]
- Hoechst Aktiengesellschaft. (1981). Process for preparing vinylphosphonic-acid derivatives. European Patent No. EP0032663B1.
- Bingöl, B., et al. (2007). Synthesis of Vinylphosphonic Acid Anhydrides and their Copolymerization with Vinylphosphonic Acid. ResearchGate. Retrieved from [[Link](#)]
- Hoechst Aktiengesellschaft. (1983). Process for the manufacture of vinyl phosphonic acid derivatives. U.S. Patent No. 4,388,252. Washington, DC: U.S. Patent and Trademark Office.
- Sellinger, A., McNichols, B., & Koubek, J. (2017). Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives. ProQuest. Retrieved from [[Link](#)]

- Wilson, A. D., & Ellis, J. (1995). Dental cement. U.S. Patent No. 5,411,584. Washington, DC: U.S. Patent and Trademark Office.
- Karthik, B. B., Selvakumar, P., & Thangavelu, C. (2012). Phosphonic Acids used as Corrosion Inhibitors-A Review. International Journal of ChemTech Research. Retrieved from [\[Link\]](#)
- Zhang, Y., et al. (2025). Preparation and properties of polyvinyl alcohol/calcium phosphate composite bone cement. ResearchGate. Retrieved from [\[Link\]](#)
- Dey, R. E., et al. (2016). Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds. Macromolecules. Retrieved from [\[Link\]](#)
- Dey, R. E., et al. (2017). Poly(vinylphosphonic acid- co -acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation. ResearchGate. Retrieved from [\[Link\]](#)
- Stankovska, M., et al. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. ResearchGate. Retrieved from [\[Link\]](#)
- Loguercio, A. D., et al. (2008). Long-term bond strength of adhesive systems applied to etched and deproteinized dentin. Journal of Applied Oral Science. Retrieved from [\[Link\]](#)
- Villavicencio-Vázquez, J. A., et al. (2022). Bond Strength Comparison Among 10-MDP-Containing and Non-10-MDP-Containing Adhesives in Different Degrees of Dental Fluorosis. Redalyc.org. Retrieved from [\[Link\]](#)
- Al-Hashem, A., & Al-Saleh, S. (2022). Quantitative Evaluation of Volatile Corrosion Inhibitors. Materials Performance. Retrieved from [\[Link\]](#)
- Stankovska, M., et al. (2024). Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. MDPI. Retrieved from [\[Link\]](#)
- Khouw-Liu, V. H., Anstice, H. M., & Pearson, G. J. (1999). An in vitro investigation of a poly (vinyl phosphonic acid) based cement with four conventional glass-ionomer cements Part 2: Maturation in relation to surface hardness. Journal of Dentistry. Retrieved from [\[Link\]](#)

- PapersFlow. (2026). Osteoblast Adhesion on Biomaterials: Research Guide & Papers. Retrieved from [[Link](#)]
- Zarrouk, A., et al. (2023). Phosphonates and Phosphonic Acids: New Promising Corrosion Inhibitors. IntechOpen. Retrieved from [[Link](#)]
- Jo, S., & Yaszemski, M. J. (2003). Adhesion and migration of marrow-derived osteoblasts on injectable in situ crosslinkable poly(propylene fumarate-co-ethylene glycol)-based hydrogels with a covalently linked RGDS peptide. Journal of Biomedical Materials Research Part A. Retrieved from [[Link](#)]
- Kavipriya, K., et al. (2012). A CRITICAL REVIEW OF CORROSION INHIBITION BY PHOSPHONIC ACIDS. ResearchGate. Retrieved from [[Link](#)]
- Perdigão, J., et al. (2012). Effect of phosphoric acid etching on the shear bond strength of two self-etch adhesives. Journal of Esthetic and Restorative Dentistry. Retrieved from [[Link](#)]
- Neupsy Key. (2020). 7 Properties of Bone Cements and Vertebral Fill Materials: Implications for Clinical Use in Image-Guided Therapy and Vertebral Augmentation. Retrieved from [[Link](#)]
- Dey, R. E., et al. (2017). Production of PVPA-co-AA hydrogel from AA and VPA monomers, using EGDA as a crosslinking agent. ResearchGate. Retrieved from [[Link](#)]
- Saha, S., & Pal, S. (1984). Mechanical properties of bone cement: a review. Journal of Biomedical Materials Research. Retrieved from [[Link](#)]
- Li, X., et al. (2023). Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. MDPI. Retrieved from [[Link](#)]
- Miola, M., et al. (2025). Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles. Journal of the Mechanical Behavior of Biomedical Materials. Retrieved from [[Link](#)]
- Ristić, M., et al. (2025). A Year-Long Comparison of Dentin Bond Strength Using the Co-Curing Technique and Conventional Adhesive Application. MDPI. Retrieved from [[Link](#)]

- MTI International. (n.d.). Properties of Bone Cement: Testing and Performance of Bone Cements. Retrieved from [\[Link\]](#)

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## Sources

- [1. Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [2. Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives - ProQuest \[proquest.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. fileserver-az.core.ac.uk \[fileserver-az.core.ac.uk\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu<sup>3+</sup> Complexes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Synthesis and Anti-influenza Activity of Vinylphosphonic Acid \(Co\)polymers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. The synthesis of poly\(vinylphosphonic acid-co-methacrylic acid\) microbeads by suspension polymerization and the characterization of their indium adsorption properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. CA1258347A - Process for the preparation of copolymers of vinylphosphonic acid and \(meth\)acrylic acid in aqueous solution and their use - Google Patents \[patents.google.com\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. EP0431740B1 - Poly\(vinylphosphonic acid\) glass ionomer cement - Google Patents \[patents.google.com\]](#)
- [13. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [14. US5411584A - Dental cement - Google Patents \[patents.google.com\]](#)
- [15. asianpubs.org \[asianpubs.org\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [The Versatility of Substituted Vinylphosphonic Acids: A Technical Guide to Their Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13797246/docs#the-versatility-of-substituted-vinylphosphonic-acids-a-technical-guide-to-their-applications\]](https://www.benchchem.com/product/b13797246/docs#the-versatility-of-substituted-vinylphosphonic-acids-a-technical-guide-to-their-applications)

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